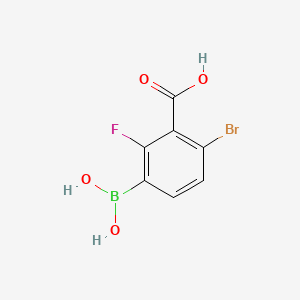

3-Borono-6-bromo-2-fluorobenzoic acid

Description

Properties

Molecular Formula |

C7H5BBrFO4 |

|---|---|

Molecular Weight |

262.83 g/mol |

IUPAC Name |

3-borono-6-bromo-2-fluorobenzoic acid |

InChI |

InChI=1S/C7H5BBrFO4/c9-4-2-1-3(8(13)14)6(10)5(4)7(11)12/h1-2,13-14H,(H,11,12) |

InChI Key |

QIEDCZLLSUAVQL-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C(=C(C=C1)Br)C(=O)O)F)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 6-Bromo-2-fluorobenzoic Acid as a Key Intermediate

Comparative Analysis of Preparation Methods

| Aspect | Method from CN102795993B (6-bromo-2-fluorobenzoic acid) | Method from EP0812847B1 (boronic acid introduction) |

|---|---|---|

| Starting materials | Adjacent fluorobenzonitrile | 1-bromo-4-fluorobenzene |

| Key reagents | Sulfuric acid, nitric acid, iron powder, ammonium chloride, N-bromosuccinimide, sodium nitrite, copper sulfate | n-Butyllithium, trialkyl borate (e.g., trimethyl borate) |

| Temperature control | Mild (0 to 100 °C), low temperature during bromination (-5 to 5 °C) | Low temperature (< 0 °C) during lithiation |

| Yield | Up to 86.5% in bromination step | Approximately 63% yield reported for boronic acid formation |

| Process complexity | Multi-step with nitration, reduction, bromination, diazotization | Two-step lithiation and borylation |

| Safety and scalability | Uses common reagents, moderate conditions | Requires handling of strong bases and low temperatures |

Summary of Key Research Findings and Notes

The nitration and reduction steps are crucial for introducing the amino group that is later converted to the carboxylic acid via diazotization and hydrolysis.

Bromination using N-bromosuccinimide in ethanol at low temperature is effective for selective bromination at the 6-position without affecting other substituents.

Lithiation and borylation steps require strict temperature control to prevent side reactions and ensure regioselectivity.

Hydrolysis of boronate esters under acidic conditions provides the free boronic acid functionality necessary for Suzuki coupling and other applications.

The combined approach of halogenation, lithiation, and borylation is widely accepted for preparing multifunctional boronic acid derivatives.

Chemical Reactions Analysis

Types of Reactions

3-Borono-6-bromo-2-fluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

Coupling Reactions: The boronic acid group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and bases such as potassium carbonate or sodium hydroxide.

Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are often conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Substituted Benzoic Acids: Formed through nucleophilic substitution reactions.

Scientific Research Applications

3-Borono-6-bromo-2-fluorobenzoic acid has a wide range of applications in scientific research:

Biology: Investigated for its potential as a molecular probe in biological systems due to its unique chemical properties.

Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.

Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Borono-6-bromo-2-fluorobenzoic acid is primarily related to its ability to participate in coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond. This process is facilitated by the unique electronic properties of the fluorine and bromine substituents, which influence the reactivity of the benzene ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares key structural and synthetic features of 3-borono-6-bromo-2-fluorobenzoic acid with its analogs:

*Calculated based on formula C₇H₄BBrFO₄.

Key Observations:

- Boronic Acid vs. Methyl/Carboxylic Acid Groups : The boronic acid group in the target compound enables cross-coupling reactivity, unlike methyl or trifluoromethyl analogs, which are electron-donating or withdrawing but lack coupling utility .

- Synthetic Efficiency: Bromination with AgNO₃ () achieves higher yields (90%) compared to diazotization (38% in ), suggesting catalyst choice critically impacts efficiency.

- Functional Group Trade-offs : The benzyloxy group in 3-benzyloxy-6-bromo-2-fluorophenylboronic acid () acts as a protecting group, enhancing stability but requiring deprotection steps for further reactivity.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-Borono-6-bromo-2-fluorobenzoic acid, and how can reaction progress be effectively monitored?

Answer:

The synthesis typically involves a multi-step approach:

Halogenation and Boronation: Start with a fluorobenzoic acid precursor. Introduce bromine via electrophilic aromatic substitution under controlled conditions (e.g., using Br₂/FeBr₃).

Suzuki-Miyaura Cross-Coupling: React the brominated intermediate with a boronic acid pinacol ester to introduce the borono group. Use Pd catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in anhydrous solvents like THF or DMF .

Monitoring: Track reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Confirm intermediate purity using melting point analysis and NMR spectroscopy .

Basic: What safety protocols should be followed when handling this compound given limited toxicity data?

Answer:

Due to incomplete toxicological characterization:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use closed systems to minimize aerosol formation.

- Ventilation: Conduct reactions in fume hoods with negative pressure.

- Storage: Keep the compound at 0–6°C in airtight, light-resistant containers to prevent decomposition .

- Waste Disposal: Neutralize acidic residues before disposal and follow institutional guidelines for boronate-containing waste .

Advanced: How can X-ray crystallography with SHELX software resolve structural ambiguities in this compound?

Answer:

Data Collection: Use high-resolution single-crystal X-ray diffraction. Ensure crystals are free of defects or twinning.

Refinement with SHELXL: Input raw data into SHELXL for iterative refinement. Adjust parameters like thermal displacement and occupancy for disordered atoms. Validate hydrogen bonding and π-stacking interactions .

Validation Tools: Cross-check results with CCDC databases to confirm bond lengths and angles are within expected ranges for halogenated benzoic acids.

Advanced: How should researchers resolve contradictions between NMR spectroscopic data and computational modeling results?

Answer:

Re-examine Experimental Conditions: Ensure NMR samples are free of solvents or impurities. Use deuterated solvents (e.g., DMSO-d₆) and calibrate referencing.

Computational Validation: Perform density functional theory (DFT) calculations to predict NMR chemical shifts. Compare with experimental data to identify discrepancies in substituent effects .

Alternative Techniques: Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. Cross-reference with mass spectrometry (MS) to confirm molecular ion peaks .

Advanced: What strategies improve regioselectivity in functionalizing polyhalogenated benzoic acid derivatives like this compound?

Answer:

Directing Groups: Introduce temporary protecting groups (e.g., esterification of the carboxylic acid) to steer electrophilic substitution to desired positions.

Metal-Mediated Coupling: Utilize Pd-catalyzed reactions with ligands that enhance selectivity for bromine or fluorine sites .

Solvent and Temperature Control: Optimize polar aprotic solvents (e.g., DMF) and lower reaction temperatures to reduce side reactions. Validate outcomes via HPLC-MS .

Advanced: How can researchers address challenges in quantifying boronate stability under varying pH conditions?

Answer:

pH Titration Studies: Monitor boronate ester hydrolysis using UV-Vis spectroscopy at pH 2–10. Correlate absorbance changes with degradation kinetics.

Stabilization Strategies: Add chelating agents (e.g., ethylene glycol) to buffer acidic conditions. Confirm stability via cyclic voltammetry for redox-sensitive environments .

Advanced: What analytical workflows are recommended for detecting trace impurities in synthesized batches?

Answer:

LC-MS/MS: Use reverse-phase chromatography with tandem MS to identify halogenated byproducts (e.g., deboronated or over-brominated species).

Elemental Analysis: Quantify boron, bromine, and fluorine content via inductively coupled plasma mass spectrometry (ICP-MS) to confirm stoichiometry .

Thermogravimetric Analysis (TGA): Assess thermal decomposition profiles to detect volatile impurities .

Basic: What spectroscopic techniques are essential for characterizing this compound’s purity and structure?

Answer:

- NMR (¹H/¹³C/¹⁹F): Assign peaks for fluorine (δ -110 to -125 ppm) and boron-coupled protons.

- FT-IR: Confirm carboxylic acid (1700–1720 cm⁻¹) and B-O bonds (1350–1450 cm⁻¹).

- Mass Spectrometry: Use high-resolution ESI-MS to verify molecular weight (expected [M-H]⁻ at m/z 292.92) .

Advanced: How can computational tools predict reactivity patterns in further derivatization of this compound?

Answer:

DFT Calculations: Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

Docking Studies: Simulate interactions with biological targets (e.g., enzymes) to guide functional group modifications.

Reactivity Descriptors: Calculate Fukui indices to identify atoms prone to electrophilic attack (e.g., para to fluorine) .

Advanced: What are the best practices for reconciling conflicting crystallographic and spectroscopic data in publication workflows?

Answer:

Data Transparency: Publish raw crystallographic data (e.g., CIF files) and NMR/FID files for peer validation.

Multi-Technique Correlation: Overlay XRD-derived bond lengths with NMR coupling constants to identify outliers.

Peer Review: Engage collaborators to replicate key experiments, ensuring methodological rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.